2-(Pyrrolidin-1-yl)aniline hydrochloride
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Description
“2-(Pyrrolidin-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H14N2. It is a derivative of aniline, which is substituted with a pyrrolidin-1-yl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the retrieved sources.Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring attached to an aniline group . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 162.23 g/mol . It has a density of 1.109 g/cm³, a boiling point of 296.2°C at 760 mmHg, a flash point of 115.6°C, and a vapor pressure of 0.00145 mmHg at 25°C .Safety and Hazards
Future Directions
Pyrrolidine derivatives, such as “2-(Pyrrolidin-1-yl)aniline hydrochloride”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve further exploration of its potential medicinal uses and the development of new synthetic molecules .
Properties
IUPAC Name |
2-pyrrolidin-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOSNSQCXSYFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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